![molecular formula C16H13N3O5S3 B2869387 2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 923387-97-7](/img/structure/B2869387.png)
2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BNTA and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of BNTA involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. BNTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
BNTA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, arthritis, and cardiovascular diseases. BNTA has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising effect for cancer treatment.
Advantages and Limitations for Lab Experiments
BNTA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it suitable for various biochemical and pharmacological assays. However, BNTA has certain limitations, such as its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for BNTA research. One of the potential applications is the development of BNTA-based drugs for the treatment of cancer, inflammation, and bacterial infections. Further studies are needed to determine the optimal dosage and administration route for BNTA-based drugs. Additionally, the potential side effects and toxicity of BNTA need to be thoroughly investigated before it can be used in clinical settings.
Synthesis Methods
The synthesis of BNTA involves the reaction of 4-(4-nitrothiophen-2-yl)thiazol-2-amine and benzylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BNTA.
Scientific Research Applications
BNTA has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. BNTA has been shown to inhibit the growth of cancer cells and bacteria, making it a promising candidate for drug development.
properties
IUPAC Name |
2-benzylsulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S3/c20-15(10-27(23,24)9-11-4-2-1-3-5-11)18-16-17-13(8-26-16)14-6-12(7-25-14)19(21)22/h1-8H,9-10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDGNHHWJBHSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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